N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]prop-2-enamide
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Overview
Description
“N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]prop-2-enamide” is a chemical compound with the molecular formula C13H17FN2O3 . It is also known as Ethyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate .
Synthesis Analysis
The synthesis of this compound involves several steps. The synthetic route includes the use of Ethyl chloroformate, 3-Fluoro-4-morpholinylphenylcarbamate, 3,4-Difluoronitrobenzene, and 4-(2-Fluoro-4-nitrophenyl)morpholine as precursors . The synthesis process is patented by JUBILANT LIFE SCIENCES LIMITED .Molecular Structure Analysis
The molecular structure of this compound is characterized by a morpholine ring attached to a phenyl ring with a fluoro substituent. The carbamate group is attached to the phenyl ring . The compound has a molecular weight of 268.28 .Chemical Reactions Analysis
The metabolism mechanism of this compound, mediated by CYP3A4 Cytochrome, has been investigated by density functional QM calculations aided with molecular mechanics/molecular dynamics simulations . Two different orientations of the phenyl ring for substrate approach toward the oxyferryl center, imposing two subsequent rearrangement pathways have been investigated .Physical and Chemical Properties Analysis
The compound has a molecular weight of 268.28400 and a molecular formula of C13H17FN2O3 . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the search results .Properties
IUPAC Name |
N-[2-(3-fluoro-4-morpholin-4-ylphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-2-15(19)17-6-5-12-3-4-14(13(16)11-12)18-7-9-20-10-8-18/h2-4,11H,1,5-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLPNQUHNRXYMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CC(=C(C=C1)N2CCOCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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